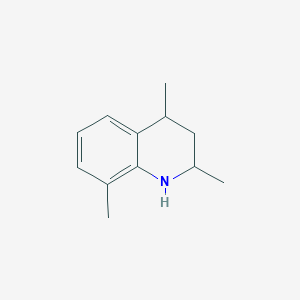
2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis pathway for 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline involves the condensation of 2,6-dimethyl aniline with cyclohexanone followed by reduction and bromination.Molecular Structure Analysis
The molecular formula of this compound is C12H17N . It has an average mass of 175.270 Da and a monoisotopic mass of 175.136093 Da .Chemical Reactions Analysis
This compound is a reagent in the synthesis of tetrahydroquinoline sensitizers used for dye-sensitized solar cells . It is also a reagent in the preparation of tetra- and pentacyclic derivatives of phenothiazinium photosensitizers which are used as photoantimicrobial agents .Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3 . Its boiling point is 253.4±30.0 °C at 760 mmHg . The vapor pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 49.1±3.0 kJ/mol . The flash point is 105.4±20.0 °C . The index of refraction is 1.506 .Applications De Recherche Scientifique
Structural Importance in Pharmaceuticals
1,2,3,4-Tetrahydroquinoline is a structural component widely recognized for its significance in natural products, commercial applications, and particularly in pharmaceuticals. Its presence is notable in various alkaloids and is essential for the synthesis of certain pharmaceuticals and agrochemicals, such as bioactive alkaloids and antibacterial drugs like (S)-flumequine (Wang et al., 2009).
Use in Synthesizing Complex Compounds
Tetrahydroquinoline derivatives, including 1,2,3,4-tetrahydroquinoline, serve as starting materials for synthesizing complex organic structures. The derivatives provide a basis for the one-pot synthesis of diverse compounds with significant pharmaceutical potential, enabling the creation of complex structures with acid-sensitive protective groups (Liermann & Opatz, 2008).
Agricultural Applications
Compounds of the tetrahydroquinoline series, including variants of 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline, have been identified as effective growth stimulants for agriculture. Research has demonstrated their ability to significantly enhance the growth processes and yield of certain crops, such as common eggplant, indicating their potential as an agricultural growth stimulant (Vostrikova et al., 2021).
Catalysis and Synthetic Chemistry
The tetrahydroquinoline framework is also instrumental in catalysis and synthetic chemistry. It enables selective synthesis and catalytic reactions, forming the backbone for various synthetic protocols and leading to the creation of a multitude of derivatives with potential applications in different fields, including medicinal chemistry (Lu & Shi, 2007).
Safety and Hazards
Mécanisme D'action
Target of Action
Related compounds such as 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (hthq) have been studied for their neuroprotective properties in the context of parkinson’s disease .
Mode of Action
Hthq, a related compound, has been shown to enhance the antioxidant system, normalize chaperone activity, and suppress apoptosis . It’s plausible that 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline may have similar interactions with its targets.
Biochemical Pathways
Hthq has been shown to affect the functioning of the antioxidant system, the activity of nadph-generating enzymes and chaperones, and the level of apoptotic processes . It also reduced the mRNA content of proinflammatory cytokines and myeloperoxidase activity, accompanying the drop in the expression of the factor NF-κB .
Result of Action
Hthq has been shown to lead to a significant decrease in oxidative stress in rats with parkinson’s disease . This enhanced redox status in animal tissues was linked with the recovery of antioxidant enzyme activities and NADPH-generating enzyme function, as well as an upsurge in the mRNA expression levels of antioxidant genes and factors Nrf2 and Foxo1 .
Action Environment
For instance, some compounds need to be stored in a dark place, sealed in dry conditions, and at room temperature .
Propriétés
IUPAC Name |
2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-8-5-4-6-11-9(2)7-10(3)13-12(8)11/h4-6,9-10,13H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMVYUBNTUXFMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C(C=CC=C12)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

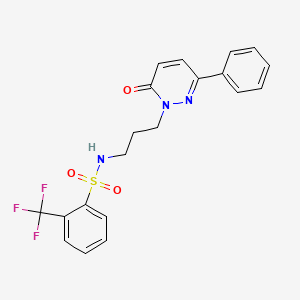
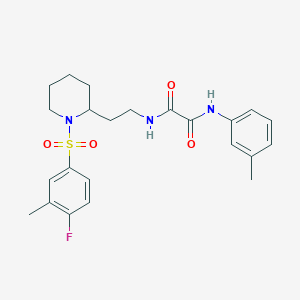
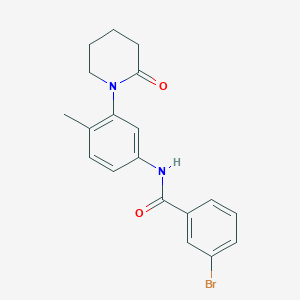


![(E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2895575.png)
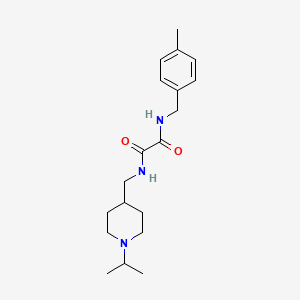

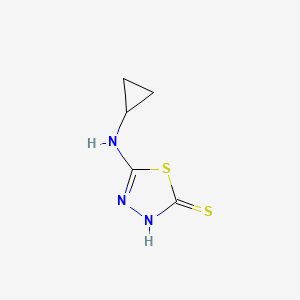
![N'-[(E)-(2-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2895580.png)
![N,N-Dimethyl-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-sulfonamide](/img/structure/B2895582.png)

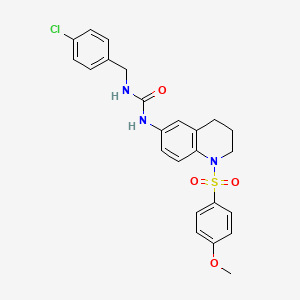
![Methyl 2-[4-(dimethylamino)anilino]propanoate](/img/structure/B2895591.png)